8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It belongs to the class of organic compounds known as aryls .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The central hexahydroimidazo[1,2-a]pyridine ring system of the molecule adopts envelope and screw-boat conformations . The molecule exhibits two weak intra-molecular interactions between phenyl rings .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Pyrrolo-Imidazo[1,2-a]pyridine Synthesis
- A study by Zhang et al. (2019) describes a new strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, leading to compounds with antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
Farnesyltransferase Inhibitors
- Research by Dinsmore et al. (2000) focused on the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system to produce conformationally restricted farnesyltransferase inhibitor analogues, which exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).
Cardiotonic Agents
- A 1987 study by Davey et al. investigated several 8-arylimidazo[1,2-a]pyridines as potential cardiac inotropic and electrophysiological agents (Davey et al., 1987).
Antiinflammatory Activity
- Di Chiacchio et al. (1998) synthesized and tested a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides for their antiinflammatory and analgesic activity (Di Chiacchio et al., 1998).
Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles Synthesis
- Katritzky et al. (2000) reported the synthesis of 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]ĭmidazole and related compounds with various applications (Katritzky et al., 2000).
Antiviral Activity
- The synthesis and antiviral activities of imidazo[1,2-a]pyridines were explored by Véron et al. (2007), particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) (Véron et al., 2007).
Insecticidal Evaluation
- Liu et al. (2016) conducted a study on the synthesis and insecticidal evaluation of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives (Liu et al., 2016).
Safety and Hazards
Mechanism of Action
Imidazoles have been found to have a wide range of biological activities. They can act on various targets in the body, including enzymes and receptors, and can influence a variety of biochemical pathways . The exact mode of action would depend on the specific targets and pathways involved.
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body. The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and individual patient factors .
The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Properties
IUPAC Name |
8a-phenyl-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-7-4-8-13(14-9-10-15(12)13)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBHBGNCYQPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCNC2(C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613080 | |
Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-37-4 | |
Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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